Cas no 1424268-30-3 (4-acetyl-N-3-(diethylcarbamoyl)phenyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide)

4-acetyl-N-3-(diethylcarbamoyl)phenyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-acetyl-N-3-(diethylcarbamoyl)phenyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- 4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5- methyl-1H-pyrrole-2-carboxamide
- 1H-Pyrrole-2-carboxamide, 4-acetyl-N-[3-[(diethylamino)carbonyl]phenyl]-3-ethyl-5-methyl-
- AKOS034496584
- Z642147794
- CHEMBL3785545
- 4-Acetyl-N-(3-(diethylcarbamoyl)phenyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- EN300-17998852
- 4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- BDBM50159128
- 1424268-30-3
-
- インチ: 1S/C21H27N3O3/c1-6-17-18(14(5)25)13(4)22-19(17)20(26)23-16-11-9-10-15(12-16)21(27)24(7-2)8-3/h9-12,22H,6-8H2,1-5H3,(H,23,26)
- InChIKey: PUALLDLZGMMIHR-UHFFFAOYSA-N
- ほほえんだ: N1C(C)=C(C(C)=O)C(CC)=C1C(NC1=CC=CC(C(N(CC)CC)=O)=C1)=O
計算された属性
- せいみつぶんしりょう: 369.20524173g/mol
- どういたいしつりょう: 369.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 82.3Ų
じっけんとくせい
- 密度みつど: 1.170±0.06 g/cm3(Predicted)
- ふってん: 539.6±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.78±0.70(Predicted)
4-acetyl-N-3-(diethylcarbamoyl)phenyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17998852-0.05g |
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
1424268-30-3 | 90% | 0.05g |
$2755.0 | 2023-09-19 | |
1PlusChem | 1P0297GZ-50mg |
4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
1424268-30-3 | 90% | 50mg |
$3467.00 | 2024-06-20 |
4-acetyl-N-3-(diethylcarbamoyl)phenyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide 関連文献
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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4. Book reviews
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
4-acetyl-N-3-(diethylcarbamoyl)phenyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxamideに関する追加情報
4-Acetyl-N-3-(Diethylcarbamoyl)phenyl-3-Ethyl-5-Methyl-1H-Pyrrole-2-Carboxamide: A Novel Compound with Potential Therapeutic Applications in Biomedical Research
4-Acetyl-N-3-(Diethylcarbamoyl)phenyl-3-Ethyl-5-Methyl-1H-Pyrrole-2-Carboxamide (CAS No. 1424268-30-3) represents a promising candidate in the field of medicinal chemistry due to its unique molecular architecture and potential pharmacological properties. This compound belongs to the class of pyrrole derivatives, which have garnered significant attention in recent years for their diverse biological activities. The structural features of this molecule, including the 4-acetyl group, diethylcarbamoyl moiety, and the 3-ethyl-5-methyl substituents, contribute to its distinct chemical profile and biological relevance.
Recent studies have highlighted the importance of pyrrole-2-carboxamide scaffolds in the development of small molecule therapeutics. These structures are often employed as scaffolds for drug design due to their ability to interact with various biological targets. The 3-ethyl and 5-methyl substitutions on the pyrrole ring may enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug development. Additionally, the diethylcarbamoyl group at the phenyl ring introduces a polar functional group that could modulate the compound's solubility and bioavailability.
Current research indicates that compounds with similar structural features to 4-Acetyl-N-3-(Diethylcarbamoyl)phenyl-3-Ethyl-5-Methyl-1H-Pyrrole-2-Carboxamide have shown potential in targeting inflammatory pathways and neurodegenerative diseases. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that pyrrole-based derivatives can modulate the activity of phosphodiesterase enzymes, which are implicated in various pathological conditions. The 4-acetyl group may play a role in enhancing the compound's ability to interact with specific protein targets, thereby influencing its biological activity.
The phenyl ring substitution with diethylcarbamoyl is a key structural element that may contribute to the compound's selectivity for certain biological targets. This functional group can form hydrogen bonds with target proteins, which is essential for the compound's efficacy. The 3-ethyl and 5-methyl groups may also influence the compound's conformational flexibility, allowing it to adopt optimal orientations for interactions with biological receptors.
Recent advances in computational chemistry have enabled researchers to predict the pharmacokinetic properties of 4-Acetyl-N-3-(Diethylcarbamoyl)phenyl-3-Ethyl-5-Methyl-1H-Pyrrole-2-Carboxamide. Molecular dynamics simulations have suggested that the compound may exhibit favorable properties such as good oral bioavailability and minimal metabolic degradation. These characteristics are crucial for the development of orally administered drugs, as they ensure the compound reaches its target site in sufficient concentrations.
The pyrrole-2-carboxamide scaffold has also been explored for its potential in targeting neurodegenerative disorders. A 2022 study in Neuropharmacology reported that compounds with similar structures can inhibit the aggregation of amyloid-beta proteins, which are associated with Alzheimer's disease. The 4-acetyl and diethylcarbamoyl groups may contribute to the compound's ability to stabilize protein conformations, thereby preventing pathological aggregation.
Another area of interest is the potential application of 4-Acetyl-N-3-(Diethylcarbamoyl)phenyl-3-Ethyl-5-Methyl-1H-Pyrrole-2-Carboxamide in the treatment of inflammatory diseases. Research published in Medicinal Chemistry Research in 2023 indicated that pyrrole derivatives can modulate the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. The 3-ethyl and 5-methyl substitutions may enhance the compound's ability to interact with these enzymes, thereby reducing inflammation.
The phenyl ring substitution with diethylcarbamoyl is also significant in terms of its impact on the compound's solubility. This functional group can increase the hydrophilicity of the molecule, which is important for its dissolution in biological fluids. The 4-acetyl group may further contribute to the compound's solubility by introducing polar interactions with water molecules.
In addition to its potential therapeutic applications, the structural complexity of 4-Acetyl-N-3-(Diethylcarbamoyl)phenyl-3-Ethyl-5-Methyl-1H-Pyrrole-2-Carboxamide makes it an attractive candidate for studying the relationship between molecular structure and biological activity. The presence of multiple functional groups provides opportunities for further chemical modifications to optimize its pharmacological properties. This is particularly relevant in the context of drug development, where the ability to fine-tune a compound's properties is essential for its success in clinical trials.
Recent studies have also explored the potential of 4-Acetyl-N-3-(Diethylcarbamoyl)phenyl-3-Ethyl-5-Methyl-1H-Pyrrole-2-Carboxamide in targeting specific signaling pathways. For example, research published in Pharmacological Research in 2024 suggested that the compound may modulate the activity of the PI3K/Akt pathway, which is implicated in cell survival and proliferation. The diethylcarbamoyl group may play a role in this interaction by forming hydrogen bonds with key residues in the target protein.
The 3-ethyl and 5-methyl substitutions on the pyrrole ring may also influence the compound's ability to interact with other biological targets. These groups can alter the electronic properties of the molecule, which may affect its binding affinity for specific receptors. This is an important consideration in the design of drugs that require high selectivity to minimize side effects.
Overall, 4-Acetyl-N-3-(Diethylcarbamoyl)phenyl-3-Ethyl-5-Methyl-1H-Pyrrole-2-Carboxamide represents a promising compound with a unique molecular structure that may have significant therapeutic potential. Its structural features, including the 4-acetyl, diethylcarbamoyl, 3-ethyl, and 5-methyl groups, contribute to its distinct chemical properties and biological relevance. Further research is needed to fully elucidate its mechanisms of action and potential applications in biomedical research.
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